molecular formula C14H18I2O5 B12105543 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo-

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo-

Cat. No.: B12105543
M. Wt: 520.10 g/mol
InChI Key: XREGCHKAXNRFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- is a complex organic compound with the molecular formula C14H20O5. This compound is part of the crown ether family, specifically known as benzo-15-crown-5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the crown ether structure. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of ion transport across biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.

    Industry: Utilized in the separation and purification of specific ions from mixtures.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- involves its ability to form stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This interaction is crucial for its applications in ion transport and separation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-14,17-diiodo- is unique due to its specific ring size and the presence of iodine atoms, which can enhance its binding affinity for certain cations and provide unique reactivity compared to other crown ethers .

Properties

Molecular Formula

C14H18I2O5

Molecular Weight

520.10 g/mol

IUPAC Name

16,19-diiodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene

InChI

InChI=1S/C14H18I2O5/c15-11-1-2-12(16)14-13(11)20-9-7-18-5-3-17-4-6-19-8-10-21-14/h1-2H,3-10H2

InChI Key

XREGCHKAXNRFAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2OCCOCCO1)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.